molecular formula C12H11ClN2O B15359917 [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol

[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol

Cat. No.: B15359917
M. Wt: 234.68 g/mol
InChI Key: QGOOYQZKAGQOPT-UHFFFAOYSA-N
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Description

[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-5-methylpyrimidin-4-yl and phenylmethanol as starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents to the phenyl ring or pyrimidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

  • Industry: It is used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds: [3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol can be compared with other similar compounds, such as:

  • 2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine: This compound has a similar pyrimidinyl group but differs in the substituents on the phenyl ring.

  • 5-Bromo-2-chloro-N-(2-fluoro-5-nitrophenyl)pyrimidin-4-amine: This compound features different halogen substituents on the phenyl ring.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

[3-(2-chloro-5-methylpyrimidin-4-yl)phenyl]methanol

InChI

InChI=1S/C12H11ClN2O/c1-8-6-14-12(13)15-11(8)10-4-2-3-9(5-10)7-16/h2-6,16H,7H2,1H3

InChI Key

QGOOYQZKAGQOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC(=C2)CO)Cl

Origin of Product

United States

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